

Spectroscopic Analysis of HO-PEG4-CH₂COOtBu: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: HO-PEG4-CH₂COOtBu

Cat. No.: B608010

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the molecule **HO-PEG4-CH₂COOtBu** (tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate), a commonly used tetraethylene glycol linker in bioconjugation and drug development. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **HO-PEG4-CH₂COOtBu**, providing a clear reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.02	d, J = 1.0 Hz	2H	-OCH ₂ COO-
3.75-3.60	m	12H	-OCH ₂ CH ₂ O- (PEG backbone)
1.47	s	9H	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 400 MHz[[1](#)]

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
170-172	C=O (Ester carbonyl)
80-82	-C(CH ₃) ₃
72-73	HO-CH ₂ -
70-71	-OCH ₂ CH ₂ O- (PEG backbone)
68-69	-OCH ₂ COO-
61-62	-CH ₂ -OH
28	-C(CH ₃) ₃

Note: These are predicted chemical shifts based on typical values for similar functional groups.

[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

m/z	Ion
331.19	[M+Na] ⁺
309.19	[M+H] ⁺
253.13	[M-C ₄ H ₈ +H] ⁺
209.09	[M-C ₄ H ₈ -C ₂ H ₄ O+H] ⁺
165.05	[M-C ₄ H ₈ -2(C ₂ H ₄ O)+H] ⁺
121.01	[M-C ₄ H ₈ -3(C ₂ H ₄ O)+H] ⁺
77.04	[M-C ₄ H ₈ -4(C ₂ H ₄ O)+H] ⁺
57.07	[C ₄ H ₉] ⁺

Note: These are predicted m/z values for common adducts and fragments. The molecular weight of **HO-PEG4-CH₂COOtBu** is 308.37 g/mol .[\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of **HO-PEG4-CH₂COOtBu** into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Gently vortex or swirl the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

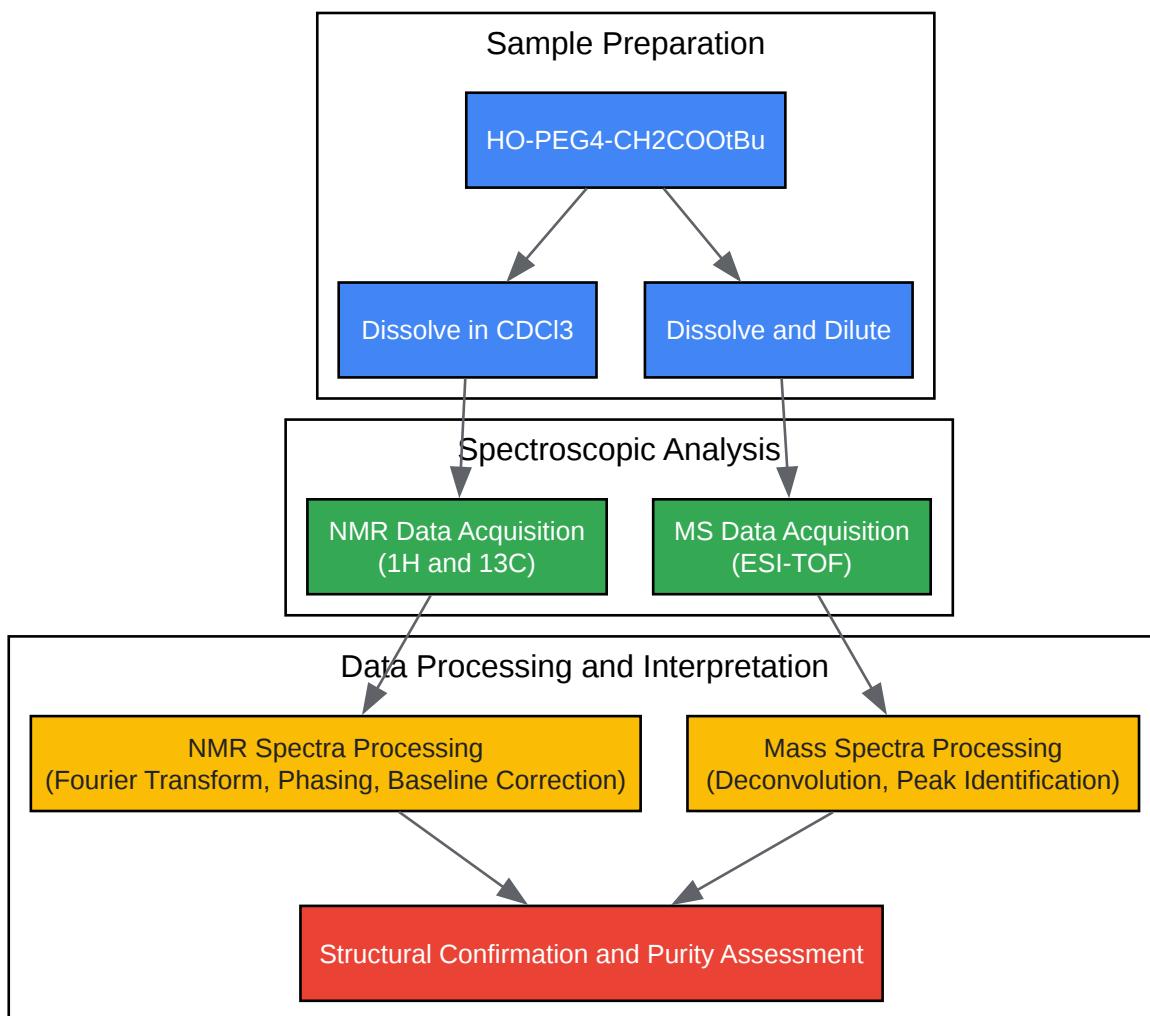
- Spectrometer: 400 MHz or higher
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-5 s
- Spectral Width: -2 to 12 ppm
- Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.

3. ¹³C NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
- Relaxation Delay: 2 s
- Spectral Width: -5 to 220 ppm
- Referencing: The CDCl₃ solvent peak is set to 77.16 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:


- Prepare a stock solution of **HO-PEG4-CH₂COOtBu** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

2. Electrospray Ionization (ESI) - Time of Flight (TOF) MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is commonly used.
- Flow Rate: 0.2-0.5 mL/min (for LC-MS) or direct infusion at 5-10 µL/min.
- Capillary Voltage: 3.5-4.5 kV
- Cone Voltage: 20-40 V
- Source Temperature: 100-150 °C
- Desolvation Temperature: 250-400 °C
- Mass Range: m/z 50-500

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **HO-PEG4-CH₂COOtBu**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of HO-PEG4-CH₂COOtBu: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608010#spectroscopic-data-for-ho-peg4-ch2cootbu-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com